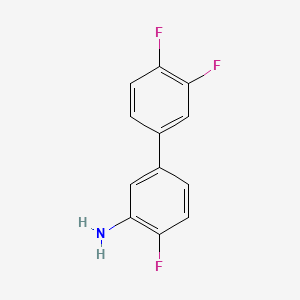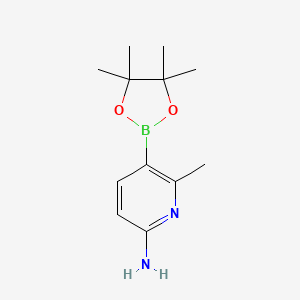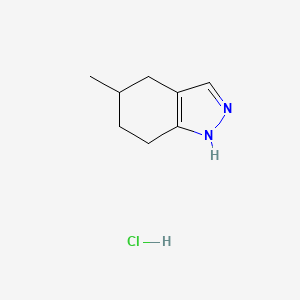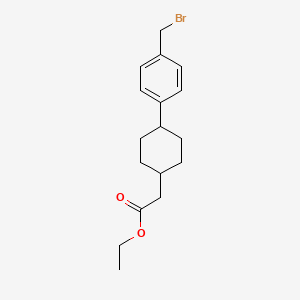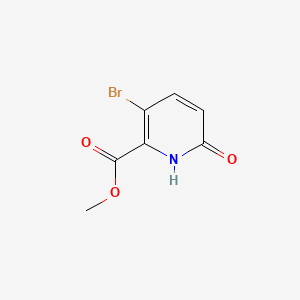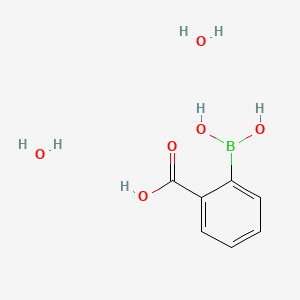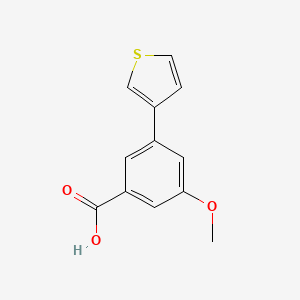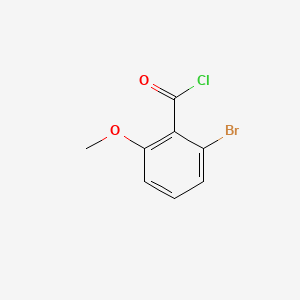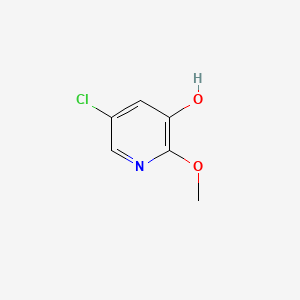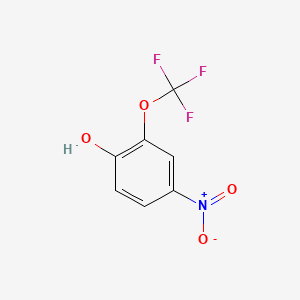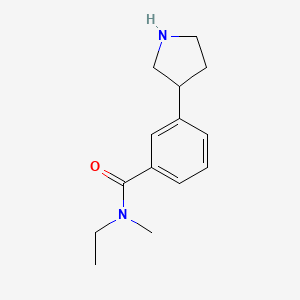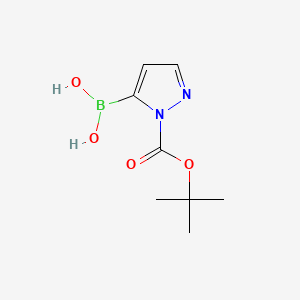
(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Vue d'ensemble
Description
“(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron group from these esters, is a key step in many synthesis protocols .Molecular Structure Analysis
The molecular formula of “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is C8H13BN2O4, and its molecular weight is 212.01 g/mol .Chemical Reactions Analysis
Boronic acid derivatives like “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” can participate in a variety of chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions . In addition, they can undergo protodeboronation, a reaction that removes the boron group .Applications De Recherche Scientifique
C−H Borylation
Indolylboronic acids, including our compound of interest, serve as valuable reagents for C−H borylation reactions. These reactions involve the direct functionalization of C−H bonds, enabling the synthesis of complex molecules. Researchers have employed indolylboronic acids to introduce boron-containing groups into aromatic and heteroaromatic substrates, leading to diverse products with potential biological activities .
Suzuki-Miyaura Coupling
Our compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions. By reacting with aryl halides or borate esters, it forms C–C bonds, allowing the construction of biaryl compounds. This method has applications in drug discovery, materials science, and natural product synthesis .
Hydroxyquinone Synthesis
N-Boc-indole-2-boronic acid (a derivative of our compound) has been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling. These hydroxyquinones find applications in pharmaceuticals and materials research .
Enzyme Inhibition
Although most biological applications of boronic acid derivatives involve enzyme inhibition, some specific derivatives can serve as sensors or be incorporated into drug delivery systems. Researchers have explored boronic acids as inhibitors of proteases, kinases, and other enzymes .
Amino Acid Derivatives
In optimizing the synthesis of Boc derivatives of amino acids, researchers have studied the influence of reaction conditions using di-tert-butyl pyrocarbonate. This work contributes to the development of amino acid-based pharmaceuticals and peptide chemistry .
Materials Chemistry
Indolylboronic acids, including our compound, have applications in materials chemistry. Their stability, non-toxicity, and ease of availability make them attractive for modifying materials surfaces, designing sensors, and developing functional materials .
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIJKCROWPJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674568 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
1217500-54-3 | |
| Record name | 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-boronic acid, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



